Glycerol-13C3,d8
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Overview
Description
Glycerol-13C3,d8, also known as Glycerin-13C3,d8, is a stable isotope-labeled compound. It is a deuterium (D) and carbon-13 (13C) labeled form of glycerol. The molecular formula for this compound is (13-C)3D8O3, and its molecular weight is 103.12 g/mol .
Preparation Methods
Synthetic Routes:
Industrial Production:
Industrial production methods for Glycerol-13C3,d8 are not widely documented. it is likely that specialized facilities produce this compound using isotopic labeling techniques.
Chemical Reactions Analysis
Glycerol-13C3,d8 can participate in various chemical reactions due to its labeled carbon and deuterium atoms. Some potential reactions include:
Oxidation: this compound may undergo oxidation reactions, leading to the formation of labeled carbonyl compounds.
Reduction: Reduction of this compound could yield deuterated alcohols.
Substitution: Isotopically labeled glycerol can serve as a substrate in substitution reactions.
Common reagents and conditions used in these reactions would depend on the specific transformation. Major products formed would include deuterated and 13C-labeled derivatives.
Scientific Research Applications
Glycerol-13C3,d8 finds applications in various scientific fields:
Metabolic Studies: Researchers use isotopically labeled compounds like this compound as tracers to study metabolic pathways. By tracking the fate of labeled glycerol, they gain insights into metabolic fluxes.
Pharmacokinetics: Deuteration affects drug properties, including absorption, distribution, metabolism, and excretion.
Mechanism of Action
The exact mechanism by which Glycerol-13C3,d8 exerts its effects remains an area of ongoing research. its labeled atoms allow researchers to trace its metabolic fate and interactions within biological systems.
Comparison with Similar Compounds
Glycerol-13C3,d8’s uniqueness lies in its isotopic labeling. Similar compounds include non-labeled glycerol (glycerin) and other isotopically labeled glycerol derivatives.
Properties
Molecular Formula |
C3H8O3 |
---|---|
Molecular Weight |
103.121 g/mol |
IUPAC Name |
1,1,2,3,3-pentadeuterio-1,2,3-trideuteriooxy(1,2,3-13C3)propane |
InChI |
InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i1+1D2,2+1D2,3+1D,4D,5D,6D |
InChI Key |
PEDCQBHIVMGVHV-VZPRFYQOSA-N |
Isomeric SMILES |
[2H][13C]([2H])([13C]([2H])([13C]([2H])([2H])O[2H])O[2H])O[2H] |
Canonical SMILES |
C(C(CO)O)O |
Origin of Product |
United States |
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